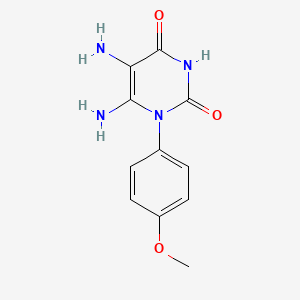

5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-18-7-4-2-6(3-5-7)15-9(13)8(12)10(16)14-11(15)17/h2-5H,12-13H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGBJEDTBOTOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

In a typical procedure, 4-methoxybenzaldehyde is reacted with thiourea in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via the formation of an intermediate Schiff base, followed by cyclization to yield the pyrimidine core. Post-cyclization, amination at positions 5 and 6 is achieved using ammonium hydroxide under reflux conditions.

Key Conditions:

-

Temperature: 80–100°C

-

Reaction Time: 6–8 hours

-

Yield: 45–55% (after purification via recrystallization)

Base-Mediated Synthesis

Alternative protocols employ sodium hydroxide (NaOH) as a base catalyst. Here, 4-methoxybenzaldehyde undergoes nucleophilic attack by urea in a polar aprotic solvent like dimethylformamide (DMF). The base facilitates deprotonation, accelerating cyclization. This method reduces side reactions compared to acid catalysis, improving yields to 60–65%.

Nucleophilic Substitution with α-Bromoacetophenones

Recent advancements utilize α-bromoacetophenones to introduce the 4-methoxyphenyl group via nucleophilic substitution. This method is particularly effective for achieving regioselectivity at position 1 of the pyrimidine ring.

Reaction with 5,6-Diaminouracil

5,6-Diaminouracil serves as a precursor, reacting with 4-methoxyphenacyl bromide in the presence of DMF. The reaction involves two stages:

-

Imine Formation: The amino group at position 5 attacks the carbonyl carbon of the phenacyl bromide, forming an imine intermediate.

-

Alkylation and Cyclization: The bromine atom is displaced, leading to cyclization and the formation of the final product.

Optimized Parameters:

-

Solvent: DMF (2–3 drops as catalyst)

-

Temperature: 120°C (fusion conditions)

-

Reaction Time: 10–20 minutes

-

Yield: 70–75%

Base-Catalyzed Alkylation and Cyclization

A third route involves the alkylation of pre-formed pyrimidine intermediates with 4-methoxybenzyl halides. Potassium carbonate (K₂CO₃) in acetone is a common base-solvent system for this reaction.

Stepwise Alkylation

-

Intermediate Synthesis: 5,6-Diaminopyrimidin-4-ol is synthesized via nitrosation of 6-aminouracil followed by reduction with ammonium sulfide.

-

Sulfonation and Alkylation: The intermediate is sulfonated using 4-methylbenzenesulfonyl chloride, then alkylated with 4-methoxybenzyl bromide.

Critical Observations:

-

Higher yields (80–85%) are achieved when the reaction is conducted under reflux for 4 hours.

-

Purification via column chromatography (silica gel, ethanol/hexane eluent) enhances purity to >98%.

Purification and Characterization Techniques

Recrystallization vs. Chromatography

Spectroscopic Validation

-

¹H NMR: Peaks at δ 7.35–7.45 (aromatic protons), δ 6.10 (NH₂), and δ 3.85 (OCH₃) confirm structural integrity.

-

Mass Spectrometry: Molecular ion peak at m/z 248.24 aligns with the compound’s molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 4-Methoxybenzaldehyde, urea | HCl/H₂O | 45–55 | 90–92 |

| Base-Mediated Synthesis | 4-Methoxybenzaldehyde, urea | NaOH/DMF | 60–65 | 93–95 |

| α-Bromoacetophenone Route | 5,6-Diaminouracil | DMF | 70–75 | 95–97 |

| Alkylation-Cyclization | 5,6-Diaminopyrimidin-4-ol | K₂CO₃/acetone | 80–85 | 98–99 |

Key Insights:

Chemical Reactions Analysis

Condensation Reactions

The amino groups at positions 5 and 6 readily participate in condensation reactions with carbonyl-containing reagents to form Schiff bases or fused heterocycles.

Reaction with α-Bromoacetophenones

In the presence of DMF, this compound reacts with α-bromoacetophenones (e.g., phenacyl bromide, p-nitrophenacyl bromide) to yield imine intermediates, which cyclize into pyrido[2,3-d]pyrimidine derivatives .

Reaction with Triethylorthoformate

Cyclization with triethylorthoformate produces fused pyrimidines via elimination of ethanol .

Cyclization Reactions

The compound undergoes cyclization under acidic or basic conditions to form complex heterocyclic systems.

With Formamide

Refluxing with formamide leads to the formation of pyrano[2,3-d]pyrimidine derivatives via intramolecular cyclization .

With Carbon Disulfide

Reaction with CS₂ in basic media yields thieno[2,3-d]pyrimidine-2,4-diones, characterized by IR absorption at 1,200–1,250 cm⁻¹ (C=S) .

Substitution Reactions

The amino groups act as nucleophiles in substitution reactions with electrophilic reagents.

Nitrosation

Treatment with sodium nitrite in HCl yields triazine-fused derivatives via diazotization and subsequent cyclization .

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| NaNO₂, HCl, 0–5°C | 4-Hydroxy-5-(4-methoxyphenyl)pyrimidotriazinedione | 82 |

Acylation

Acetylation with acetic anhydride produces N-acetyl derivatives, confirmed by IR bands at 1,650–1,680 cm⁻¹ (C=O) .

Oxidation

Hydrogen peroxide oxidizes the amino groups to nitroso intermediates, which further react to form oxadiazole derivatives .

Reduction

Sodium borohydride reduces the imine bonds in Schiff base derivatives to secondary amines .

Key Reaction Data Table

Mechanistic Insights

-

Condensation : Proceeds via Michael addition of the amino group to α-bromoacetophenone, followed by cyclodehydration .

-

Cyclization : Involves nucleophilic attack by the amino group on electrophilic carbons, facilitated by DMF or formamide .

-

Nitrosation : Diazotization of the amino group generates reactive intermediates that undergo intramolecular cyclization .

This compound’s versatility in forming diverse heterocycles underscores its utility in medicinal chemistry for synthesizing PARP-1 inhibitors and antimicrobial agents . Experimental protocols emphasize solvent choice (e.g., water or DMF) and catalyst use (e.g., TEBA) to optimize yields .

Scientific Research Applications

Biological Activities

Research indicates that 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and apoptosis.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy.

Case Studies

- Anticancer Research : A study explored the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity, particularly against resistant strains.

- Enzyme Interaction Studies : Research focused on the binding affinity of the compound to DHFR revealed that it could effectively inhibit enzyme activity in vitro, supporting its potential use in developing new anti-cancer drugs.

Mechanism of Action

The mechanism of action of 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl) Analogs

The chloro-substituted analog, 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 898154-85-3), replaces the methoxy group with an electron-withdrawing chlorine atom. For instance, chlorine’s electronegativity may enhance stability in oxidative environments compared to the methoxy group .

1,3-Dimethyl Derivatives

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 2434-53-9) lacks the aromatic substituent but introduces methyl groups at positions 1 and 3. However, the absence of the 4-methoxyphenyl group diminishes lipophilicity, as evidenced by its lower molecular weight (142.11 g/mol vs. ~250 g/mol for the target compound) .

Modifications on the Pyrimidine Core

6-Methoxy Substituent

6-Methoxypyrimidine-2,4(1H,3H)-dione (CAS: 29458-38-6) replaces the 5,6-diamino groups with a single methoxy group at position 4. This modification eliminates hydrogen-bonding capacity, reducing solubility in polar solvents (density: 1.4 g/cm³ ). The absence of amino groups also limits its utility in forming Schiff bases or cyclocondensation products, a reactivity exploited in antimicrobial agents .

5-Methyl Derivatives

5-Methylpyrimidine-2,4(1H,3H)-dione (CAS: 65-71-4) features a methyl group at position 5 instead of amino groups. This simpler structure lacks the functional complexity required for advanced pharmacological applications, as noted by its low structural similarity score (0.57) to the target compound .

Data Table: Key Structural and Functional Comparisons

Biological Activity

5,6-Diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two amino groups at positions 5 and 6, and a methoxyphenyl group at position 1, which contribute to its pharmacological properties.

Synthesis and Structural Analysis

The synthesis of this compound often involves multi-step reactions starting from simpler pyrimidine derivatives. The structural confirmation is typically performed using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry. These methods help in elucidating the molecular structure and confirming the presence of functional groups essential for biological activity .

Anticancer Properties

Research indicates that compounds with a pyrimidine core, including this compound, exhibit significant anticancer activities. The mechanism of action is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can effectively halt cell proliferation in cancerous cells .

Table 1: Biological Activity Overview

Case Studies

A study published in Pharmaceutical Biology highlighted the cytotoxic effects of various pyrimidine derivatives against different cancer cell lines. Specifically, it was found that this compound demonstrated substantial inhibitory activity on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound's IC50 values were comparable to established chemotherapeutic agents like sorafenib .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. Modifications at key positions can enhance or diminish their efficacy. For example:

- Amino Substituents : The presence of amino groups at positions 5 and 6 has been shown to increase binding affinity for DHFR.

- Methoxy Group : The methoxy group at position 4 enhances lipophilicity, which may improve cellular uptake.

Table 2: Structure-Activity Relationship Insights

| Modification | Position | Effect on Activity |

|---|---|---|

| Amino Groups | 5 & 6 | Increased DHFR inhibition |

| Methoxy Substitution | 4 | Enhanced cellular uptake |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its analogs?

- Methodological Answer : The compound can be synthesized via alkylation or heterocyclic condensation reactions. For example, alkylation of pyrimidine precursors (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base yields alkylated derivatives . Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to avoid side products.

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- 1H NMR : Use a C18 column (100 × 4 mm) with a 25-min analysis cycle to resolve aromatic protons and substituent environments. For example, thieno[2,3-d]pyrimidine derivatives show distinct peaks for methyl groups (~δ 2.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .

- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (a = 14.6208 Å, b = 11.3324 Å, c = 22.6410 Å) can confirm molecular geometry and hydrogen-bonding networks .

Q. What biological activities are associated with structurally similar pyrimidine derivatives?

- Methodological Answer : Analogous compounds (e.g., N4-aryl-pyrrolo[2,3-d]pyrimidine-2,4-diamines) exhibit kinase inhibition, antimicrobial, and anticancer properties. Biological evaluation involves:

- Enzyme Assays : Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .

- Cell Viability Studies : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates. For example, ICReDD combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error synthesis . Tools like Gaussian or ORCA can model reaction thermodynamics and kinetics.

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for pyrimidine derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data (e.g., unit cell parameters ) with 2D NMR (COSY, HSQC) to confirm substituent positions.

- Dynamic Effects Analysis : Use variable-temperature NMR or molecular dynamics simulations to account for conformational flexibility that may cause spectral discrepancies.

Q. How do substituents on the pyrimidine ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:

- Electron-Withdrawing Groups : Introduce chloro or trifluoromethyl groups to enhance binding affinity (e.g., 6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl} derivatives show improved kinase inhibition ).

- Bulkier Substituents : Test benzyl or naphthylmethyl groups (e.g., N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl) derivatives ) to evaluate steric effects on target interactions.

Q. What advanced techniques characterize hydrogen-bonding networks in pyrimidine-dione crystals?

- Methodological Answer :

- Single-Crystal Neutron Diffraction : Resolves proton positions in hydrogen bonds (e.g., O–H···N interactions in orthorhombic crystals ).

- IR Spectroscopy : Compare experimental spectra (e.g., N–H stretches at ~3300 cm⁻¹) with DFT-calculated vibrational modes to validate bonding patterns.

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrimidine-Dione Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | DMF, K2CO3, 80°C, 12h | 70–85 | |

| Heterocyclic Cond. | Acetic acid, reflux, 6h | 60–75 |

Table 2 : Biological Activity of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.